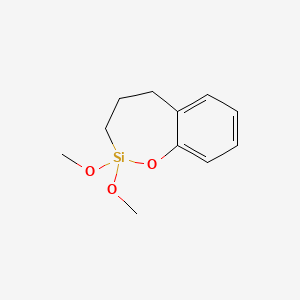

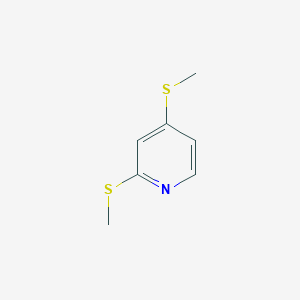

2,4-Bis(methylthio)pyridine

Overview

Description

Synthesis Analysis

- Radical Approach : Utilizing alkyl boronic esters, catalytic protodeboronation can be employed to access this compound . Further functionalization and coupling reactions can be applied to tailor its properties.

Chemical Reactions Analysis

- Hydromethylation : The radical-based protodeboronation of alkyl boronic esters allows for formal anti-Markovnikov alkene hydromethylation using 2,4-Bis(methylthio)pyridine as a reagent . This transformation is valuable but not widely explored.

- Cyclocondensation : In certain contexts, 2,4-Bis(methylthio)pyridine can participate in cyclocondensation reactions with aromatic diamines or Zincke salts to form conjugated oligomers .

Scientific Research Applications

Synthesis and Material Chemistry

Synthesis and Properties of Bis-Pyridine Ligands : The compound 2,4-Bis(methylthio)pyridine has been used in the synthesis of bis-pyridine ligands like 4′,5′-bis(methylthio)-4,5-bis(2-pyridylethynyl)tetrathiafulvalene, showing potential in redox-active systems and forming complexes with copper ions (Isomura et al., 2007).

Development of π-Conjugated Pyridine-based Derivatives : Research includes synthesizing new π-conjugated pyridine-based tetrathiafulvalene derivatives using 2,4-Bis(methylthio)pyridine for applications in electronic and magnetic materials. These derivatives exhibit unique crystal structures and intermolecular interactions (Niu et al., 2014).

Creation of Polyimides with Pyridine Moieties : Novel aromatic dianhydride monomers derived from 2,4-Bis(methylthio)pyridine have been synthesized, leading to the development of new polyimides. These polyimides demonstrate good solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Wang et al., 2006).

Catalysis and Chemical Reactions

Use in Catalysis and Hydroboration : Bis(imino)pyridine cobalt complexes, which can include 2,4-Bis(methylthio)pyridine, are effective for the catalytic hydroboration of alkenes. These catalysts exhibit high activity and selectivity, indicating their potential in organic synthesis and industrial applications (Obligacion & Chirik, 2013).

Formation of Complex Heterocyclic Structures : Research shows the use of 2,4-Bis(methylthio)pyridine derivatives in the synthesis of complex heterocyclic structures such as pyridines, pyrazoles, and isoxazoles. This expands the repertoire of available compounds for various chemical and pharmaceutical applications (Mahata et al., 2003).

Coordination Chemistry and Molecular Interactions

Development of Single-Molecule Magnets : Research involving bis(imino)pyridine pincer ligands with 2,4-Bis(methylthio)pyridine has led to the creation of mononuclear Co(II) complexes. These complexes demonstrate Single-Molecule Magnet (SMM) behavior due to significant spin-orbit coupling, suggesting applications in quantum computing and data storage (Jurca et al., 2011).

Chemosensor for Fluoride Ions : 2,4-Bis(methylthio)pyridine derivatives have been employed as chemosensors for detecting fluoride ions. This application is crucial in environmental monitoring and public health (Chetia & Iyer, 2008).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link : Efficient access to conjugated 4,4′-bipyridinium oligomers using the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts. Organic & Biomolecular Chemistry, 14(2), 492–498. Link : Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 2006(3), 186–188. Link

properties

IUPAC Name |

2,4-bis(methylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMQBYHACWVZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500401 | |

| Record name | 2,4-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71506-85-9 | |

| Record name | 2,4-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)

![3-mercapto-7H-benzo[de]anthracen-7-one](/img/structure/B1626770.png)

![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)